
5-Methoxy-2-(1-phenylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a phenylethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a methoxy group onto a phenolic compound. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield the desired phenolic compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Methoxy-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methoxy and phenylethyl groups may enhance its ability to interact with specific enzymes and receptors, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
4-Methoxyphenol: A phenolic compound with a methoxy group at the para position.
8-Methoxy-2-(2-phenylethyl)chromen-4-one: A chromone derivative with similar structural features.
Uniqueness
5-Methoxy-2-(1-phenylethyl)phenol is unique due to the specific positioning of its methoxy and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
67223-12-5 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-methoxy-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3 |
Clé InChI |
VQZSDFNNSCIFMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


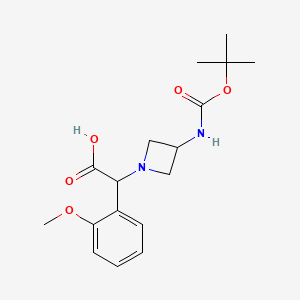
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)


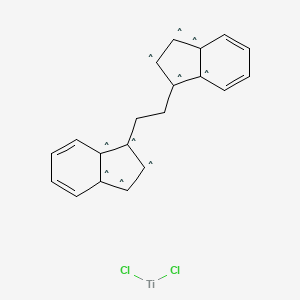
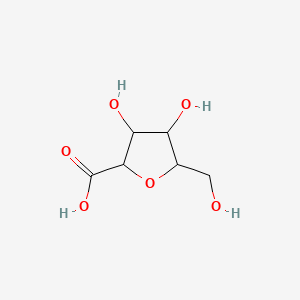


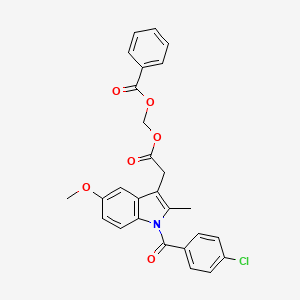
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
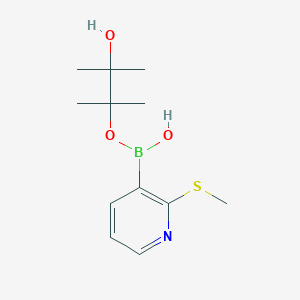
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
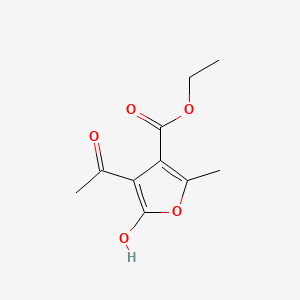
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
